An In-depth Technical Guide to the Metabolic Pathway of (S)-3-hydroxydodecanedioyl-CoA
An In-depth Technical Guide to the Metabolic Pathway of (S)-3-hydroxydodecanedioyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the metabolic pathway involving (S)-3-hydroxydodecanedioyl-CoA, an intermediate in the catabolism of dodecanedioic acid. It covers the enzymatic reactions, subcellular localization, regulatory mechanisms, and relevant experimental methodologies.
Introduction
Dodecanedioic acid (DODA), a 12-carbon α,ω-dicarboxylic acid, is emerging as a significant metabolite and potential therapeutic agent. It serves as an alternative energy substrate, particularly in conditions of impaired mitochondrial fatty acid oxidation. The catabolism of DODA primarily occurs through a peroxisomal β-oxidation pathway, which involves a series of enzymatic reactions to shorten the dicarboxylic acid chain. A key intermediate in this pathway is (S)-3-hydroxydodecanedioyl-CoA. Understanding the metabolic fate of this intermediate is crucial for elucidating the complete picture of dicarboxylic acid metabolism and its physiological implications.
The Metabolic Pathway of Dodecanedioic Acid and the Role of (S)-3-hydroxydodecanedioyl-CoA
The breakdown of dodecanedioic acid is a multi-step process that predominantly takes place in the peroxisomes. This pathway is analogous to the β-oxidation of monocarboxylic fatty acids but is adapted for dicarboxylic substrates.
Step 1: Activation of Dodecanedioic Acid
Before entering the β-oxidation spiral, dodecanedioic acid must be activated by its esterification to coenzyme A (CoA). This reaction is catalyzed by a dicarboxylyl-CoA synthetase, which utilizes ATP to form dodecanedioyl-CoA.
Step 2: Peroxisomal β-Oxidation
Once activated, dodecanedioyl-CoA undergoes a series of four core reactions within the peroxisome, which are repeated to shorten the carbon chain.
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Dehydrogenation: The first step is the introduction of a double bond between the α- and β-carbons of dodecanedioyl-CoA. This oxidation is catalyzed by acyl-CoA oxidase (ACOX) , a flavoenzyme that uses FAD as a cofactor and produces hydrogen peroxide (H₂O₂). The product of this reaction is 2-dodecenoyl-CoA.
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Hydration: The subsequent step involves the addition of a water molecule across the double bond of 2-dodecenoyl-CoA. This reaction is catalyzed by the enoyl-CoA hydratase activity of the L-bifunctional enzyme (EHHADH) . This hydration is stereospecific, resulting in the formation of (S)-3-hydroxydodecanedioyl-CoA .
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Dehydrogenation of (S)-3-hydroxydodecanedioyl-CoA: The hydroxyl group of (S)-3-hydroxydodecanedioyl-CoA is then oxidized to a keto group by the (S)-3-hydroxyacyl-CoA dehydrogenase activity of the same L-bifunctional enzyme (EHHADH) . This reaction uses NAD⁺ as a cofactor, which is reduced to NADH. The product is 3-ketododecanedioyl-CoA.
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Thiolytic Cleavage: The final step of the β-oxidation cycle is the cleavage of 3-ketododecanedioyl-CoA by a molecule of coenzyme A. This reaction is catalyzed by a peroxisomal thiolase . The products are acetyl-CoA and a shortened dicarboxylyl-CoA, which in this case is sebacoyl-CoA (C10).
Sebacoyl-CoA can then undergo further rounds of β-oxidation until the dicarboxylic acid is completely degraded to shorter-chain dicarboxylic acids like adipic acid and succinic acid, which can then enter the Krebs cycle.
Metabolic Pathway Diagram
Caption: Peroxisomal β-oxidation of dodecanedioic acid.
Regulation of the Pathway
The peroxisomal β-oxidation of dicarboxylic acids is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and dicarboxylic acids, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their expression. The key enzymes of the peroxisomal β-oxidation pathway, including ACOX and EHHADH, are targets of PPARα, allowing for a coordinated response to an increased load of fatty acids and dicarboxylic acids.
PPARα Signaling Pathway Diagram
Caption: PPARα regulation of peroxisomal β-oxidation.
Quantitative Data
Quantitative data on the metabolism of (S)-3-hydroxydodecanedioyl-CoA is limited. The following tables summarize the available information. Further research is required to determine the specific kinetic parameters of the enzymes involved with C12-dicarboxylic acid substrates.
Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase with Dicarboxylyl-CoA Substrates
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Source |
| Adipyl-CoA (C6) | 15 | 1.2 | [1] |
| Suberyl-CoA (C8) | 8 | 1.5 | [1] |
| Sebacyl-CoA (C10) | 5 | 1.6 | [1] |
| Dodecanedioyl-CoA (C12) | Data not available | Data not available | - |
Note: While specific data for dodecanedioyl-CoA is not available, the trend suggests that Km decreases and Vmax increases with increasing chain length for medium-chain dicarboxylyl-CoAs.
Table 2: Concentrations of Dodecanedioic Acid in Biological Samples
| Biospecimen | Condition | Concentration (µM) | Source |
| Human Blood | Normal | 219.7 ± 14.0 | |
| Rat Liver Perfusate (initial) | Experimental | ~354 | [2] |
Experimental Protocols
Assay for (S)-3-hydroxyacyl-CoA Dehydrogenase Activity
This protocol describes a spectrophotometric method to measure the activity of the (S)-3-hydroxyacyl-CoA dehydrogenase component of the L-bifunctional enzyme (EHHADH) using a model substrate.
Principle: The oxidation of the (S)-3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.
Reagents:
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Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3.
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Substrate: 1 mM solution of a suitable (S)-3-hydroxyacyl-CoA substrate (e.g., (S)-3-hydroxydecanoyl-CoA as a proxy) in water.
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Cofactor: 10 mM NAD⁺ solution in water.
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Enzyme Source: Purified L-bifunctional enzyme (EHHADH) or a cell/tissue homogenate containing the enzyme.
Procedure:
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Prepare a reaction mixture in a cuvette containing:
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850 µL of Assay Buffer
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100 µL of 10 mM NAD⁺ solution
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50 µL of the enzyme source
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Incubate the mixture at 37°C for 5 minutes to pre-warm.
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Initiate the reaction by adding 50 µL of the 1 mM (S)-3-hydroxyacyl-CoA substrate solution.
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Immediately mix by inversion and place the cuvette in a spectrophotometer thermostatted at 37°C.
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Monitor the increase in absorbance at 340 nm for 5-10 minutes, recording the reading every 30 seconds.
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Calculate the rate of reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Experimental Workflow Diagram
Caption: Workflow for the (S)-3-hydroxyacyl-CoA dehydrogenase assay.
Quantification of Dodecanedioyl-CoA by LC-MS/MS
This protocol outlines a general procedure for the quantification of dodecanedioyl-CoA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: Dodecanedioyl-CoA is extracted from the biological matrix, separated from other components by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Materials:
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Biological Sample: Tissue homogenate, cell lysate, etc.
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Internal Standard: A stable isotope-labeled version of dodecanedioyl-CoA (e.g., ¹³C₁₂-dodecanedioyl-CoA).
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Extraction Solvent: Acetonitrile or methanol.
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LC Column: C18 reversed-phase column.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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LC-MS/MS System: A triple quadrupole or high-resolution mass spectrometer coupled to an HPLC system.
Procedure:
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Sample Preparation:
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Homogenize the biological sample in a cold extraction solvent.
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Add a known amount of the internal standard.
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Vortex and centrifuge to precipitate proteins.
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Collect the supernatant and evaporate to dryness under a stream of nitrogen.
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Reconstitute the sample in a small volume of the initial mobile phase.
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LC Separation:
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Inject the reconstituted sample onto the C18 column.
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Elute the analytes using a gradient of Mobile Phase B.
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MS/MS Detection:
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Ionize the eluting compounds using electrospray ionization (ESI) in positive or negative mode.
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Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for dodecanedioyl-CoA and its internal standard in Multiple Reaction Monitoring (MRM) mode.
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Quantification:
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Generate a calibration curve using known concentrations of dodecanedioyl-CoA.
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Quantify the amount of dodecanedioyl-CoA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
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Conclusion and Future Directions
The metabolic pathway of (S)-3-hydroxydodecanedioyl-CoA is an integral part of the peroxisomal β-oxidation of dodecanedioic acid. This pathway is crucial for the catabolism of long-chain dicarboxylic acids and is tightly regulated by PPARα. While the qualitative aspects of this pathway are reasonably well understood, there is a significant need for more quantitative data, particularly the kinetic parameters of the involved enzymes with C12-dicarboxylic acid substrates. Future research should focus on characterizing these enzymes to develop a more complete and quantitative model of dicarboxylic acid metabolism. Such knowledge will be invaluable for understanding the physiological roles of these molecules and for the development of novel therapeutic strategies targeting fatty acid oxidation disorders and other metabolic diseases.
